molecular formula C30H22O8 B15136044 (10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one

(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one

Cat. No.: B15136044
M. Wt: 510.5 g/mol
InChI Key: UUXPVUHOWQPCSC-ZEQRLZLVSA-N
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Description

(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one is a complex organic compound characterized by its unique structure comprising multiple hydroxyl groups and anthracene units

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one typically involves multi-step organic reactions. The process begins with the preparation of the anthracene core, followed by the introduction of hydroxyl and methyl groups through controlled reactions. Key reagents include strong oxidizing agents and catalysts to facilitate the formation of the desired structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to isolate the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, altering its chemical properties.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential antioxidant properties, which may have implications in preventing oxidative stress-related diseases.

Medicine: The compound’s potential therapeutic properties are being explored, particularly its role in modulating biological pathways involved in inflammation and cancer.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which (10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in its antioxidant activity, scavenging free radicals and preventing cellular damage. Additionally, the compound may interact with enzymes and receptors involved in inflammatory and cancer pathways, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • (10S)-1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one
  • (9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl

Comparison: Compared to similar compounds, (10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one exhibits unique properties due to the presence of multiple hydroxyl groups and its specific structural configuration

Properties

Molecular Formula

C30H22O8

Molecular Weight

510.5 g/mol

IUPAC Name

(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one

InChI

InChI=1S/C30H22O8/c1-11-3-15-23(17-7-13(31)9-21(35)27(17)29(37)25(15)19(33)5-11)24-16-4-12(2)6-20(34)26(16)30(38)28-18(24)8-14(32)10-22(28)36/h3-10,23-24,31-36H,1-2H3/t23-,24-/m0/s1

InChI Key

UUXPVUHOWQPCSC-ZEQRLZLVSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@H]2[C@H]4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=C(C=C3O)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=C(C=C3O)O

Origin of Product

United States

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